N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine

Vue d'ensemble

Description

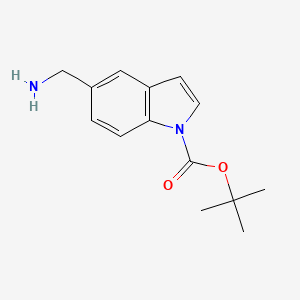

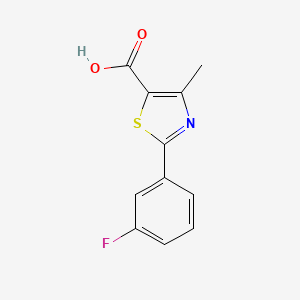

N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, also known as NFMN, is a synthetic compound used in a variety of scientific research applications. It is a nitroimidazole derivative, which is a type of heterocyclic compound consisting of an imidazole ring with a nitro group attached to one of the nitrogen atoms. NFMN has been used in numerous studies to investigate its biochemical and physiological effects, as well as its potential applications in lab experiments.

Applications De Recherche Scientifique

Antitumor Activity

Imidazole derivatives, including N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, have been extensively reviewed for their antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in preclinical testing stages for new antitumor drugs. These derivatives are interesting for both their potential in cancer treatment and their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Catalytic Reduction of Nitro Aromatics

The use of CO as a reductant in the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas has seen significant interest. This process, including the use of imidazole derivatives, is crucial for industrial applications, offering a greener alternative for the production of these compounds. The catalytic systems involved have been subject to intense investigation, reflecting the compound's versatility in synthetic chemistry (Tafesh, A. M., & Weiguny, J., 1996).

Stability and Degradation Studies

Research on nitisinone, a triketone herbicide structurally related to imidazole derivatives, has focused on its stability and degradation products. Although primarily used in medical applications, understanding the stability of such compounds under various conditions is vital for assessing their environmental impact and potential risks associated with their use (Barchańska, H., Rola, R., Szczepankiewicz, W., & Mrachacz, M., 2019).

Immune Response Modifiers

Imidazole derivatives like imiquimod have been investigated for their role as immune response modifiers. These compounds can induce the local production of cytokines, offering therapeutic potential for various cutaneous diseases. Despite the lack of inherent antiviral or antiproliferative activity in vitro, the ability to stimulate onsite cytokine production has been explored for antiviral, antiproliferative, and antitumor activities (Syed, T., 2001).

Reductive Amination Processes

The process of reductive amination, utilizing compounds that can be converted into amines such as nitro compounds, highlights the utility of imidazole derivatives in synthetic chemistry. This method is crucial for producing primary, secondary, and tertiary alkyl amines, essential in pharmaceuticals, agrochemicals, and material science (Irrgang, T., & Kempe, R., 2020).

NDMA and N-DBPs in Water Treatment

Studies on N-Nitrosodimethylamine (NDMA) and other nitrogenous disinfection by-products (N-DBPs) in water treatment have indicated the potential formation of carcinogenic compounds from nitrosation of secondary amines found in imidazole derivatives. Research into the mechanisms of formation and removal of these compounds is crucial for ensuring water safety and understanding the environmental impact of nitrogenous compounds (Sgroi, M., Vagliasindi, F., Snyder, S., & Roccaro, P., 2018).

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan schiff base derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are the sites potentially responsible for the enhancement of biological activity .

Biochemical Pathways

Furan-containing compounds have been known to exhibit a wide range of biological and pharmacological properties, implying that they may affect multiple biochemical pathways .

Pharmacokinetics

For example, a novel propargylamine compound with pro-cognitive properties, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal CYPs .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

It is known that the ligand, n′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, upon reaction with cu (ii), co (ii), ni (ii) and zn (ii) acetates yielded complexes with stoichiometric ratio 1:2 (m:l) . This suggests that the action of furan derivatives can be influenced by the presence of certain metal ions.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-5-nitroimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-12-6-11-9(13(14)15)8(12)10-5-7-3-2-4-16-7/h2-4,6,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEUCUPZXDUBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1NCC2=CC=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)

![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)

![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)

![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)